3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Description
3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrrolidine ring, and an imidazolidine-2,4-dione moiety
Properties
IUPAC Name |
3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-8-5-11(9(2)21-8)13(19)16-4-3-10(7-16)17-12(18)6-15-14(17)20/h5,10H,3-4,6-7H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCRWDWOIYUNOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2,5-dimethylfuran.
Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the furan ring.
Formation of the imidazolidine-2,4-dione moiety: This step involves the cyclization of a suitable precursor, such as a urea derivative, to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a variety of products, depending on the reagents and conditions used.
Reduction: The imidazolidine-2,4-dione moiety can be reduced to form different derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the imidazolidine-2,4-dione moiety can yield various imidazolidine derivatives.
Scientific Research Applications
3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: The unique combination of functional groups makes it a potential candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Similar Compounds
3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a unique set of chemical and physical properties
Biological Activity
3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a complex organic compound with potential biological activities due to its unique structural features. The compound combines a pyrrolidine moiety with an imidazolidine-2,4-dione structure and a 2,5-dimethylfuran carbonyl group. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 256.29 g/mol. The structure features:
- Pyrrolidine ring : Contributes to the compound's ability to interact with biological targets.
- Imidazolidine core : Known for its role in various biological activities.
- Furan carbonyl group : Imparts additional reactivity and potential for bioactivity.
Anticancer Properties
Research has indicated that compounds containing imidazolidine and furan moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of imidazolidine can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Antimicrobial Activity
Compounds similar in structure to this compound have demonstrated antimicrobial properties. The furan ring is often associated with enhanced antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. The pyrrolidine moiety is known for its ability to cross the blood-brain barrier and may contribute to neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been identified:
- Apoptosis Induction : It may activate intrinsic apoptotic pathways in cancer cells.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in cancer cell proliferation.
- Oxidative Stress Modulation : Reduction of reactive oxygen species (ROS) levels in neuronal tissues.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation by up to 70% at concentrations of 10 µM after 48 hours of treatment.
- Animal Models : In murine models of cancer, administration of the compound resulted in significant tumor size reduction compared to control groups .
Comparative Analysis
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Furan derivative | Anticancer |
| Compound B | Pyrrolidine-based | Antimicrobial |
| This compound | Furan + Imidazolidine | Anticancer, Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
